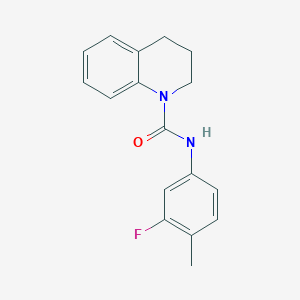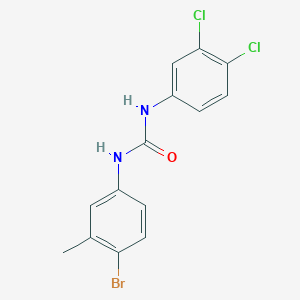
N-(4-bromo-3-chlorophenyl)-N'-(5-chloro-2-methylphenyl)urea
Übersicht
Beschreibung
N-(4-bromo-3-chlorophenyl)-N'-(5-chloro-2-methylphenyl)urea, also known as BRM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phenylurea herbicides and has been found to possess several interesting properties that make it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of N-(4-bromo-3-chlorophenyl)-N'-(5-chloro-2-methylphenyl)urea is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell division and proliferation. Specifically, N-(4-bromo-3-chlorophenyl)-N'-(5-chloro-2-methylphenyl)urea has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which plays a key role in regulating the cell cycle.
Biochemical and Physiological Effects:
N-(4-bromo-3-chlorophenyl)-N'-(5-chloro-2-methylphenyl)urea has been shown to have a number of biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels) in tumors. Additionally, N-(4-bromo-3-chlorophenyl)-N'-(5-chloro-2-methylphenyl)urea has been shown to have anti-inflammatory effects, which may make it useful for treating a variety of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-bromo-3-chlorophenyl)-N'-(5-chloro-2-methylphenyl)urea in lab experiments is its high specificity for CDK2. This makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one of the limitations of using N-(4-bromo-3-chlorophenyl)-N'-(5-chloro-2-methylphenyl)urea is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-bromo-3-chlorophenyl)-N'-(5-chloro-2-methylphenyl)urea. One area of interest is the development of more potent and selective CDK2 inhibitors based on the structure of N-(4-bromo-3-chlorophenyl)-N'-(5-chloro-2-methylphenyl)urea. Additionally, researchers may investigate the potential use of N-(4-bromo-3-chlorophenyl)-N'-(5-chloro-2-methylphenyl)urea as a therapeutic agent for various types of cancer and other diseases. Finally, further studies may be conducted to elucidate the precise mechanism of action of N-(4-bromo-3-chlorophenyl)-N'-(5-chloro-2-methylphenyl)urea and its effects on various biological processes.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-chlorophenyl)-N'-(5-chloro-2-methylphenyl)urea has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a tool for studying the mechanisms of action of various biological processes. For example, N-(4-bromo-3-chlorophenyl)-N'-(5-chloro-2-methylphenyl)urea has been shown to inhibit the growth of certain types of cancer cells by interfering with their cell cycle progression.
Eigenschaften
IUPAC Name |
1-(4-bromo-3-chlorophenyl)-3-(5-chloro-2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrCl2N2O/c1-8-2-3-9(16)6-13(8)19-14(20)18-10-4-5-11(15)12(17)7-10/h2-7H,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZMICZNLZYNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide](/img/structure/B4284454.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-cyclohexyl-1-piperazinecarboxamide](/img/structure/B4284457.png)
![1-(ethylsulfonyl)-N'-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-3-piperidinecarbohydrazide](/img/structure/B4284464.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(4-methylphenyl)quinoline](/img/structure/B4284478.png)
![6-bromo-4-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline](/img/structure/B4284479.png)
![N'-{[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4284491.png)

![4-(4,6-dimethyl-2-pyridinyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4284499.png)
![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(4-methoxyphenyl)quinoline](/img/structure/B4284513.png)
![N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4284515.png)
![N-(4-bromo-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4284523.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4284536.png)